molecular formula C17H21N3O5S B2755117 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide CAS No. 2034300-68-8

2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide

Cat. No. B2755117
CAS RN: 2034300-68-8
M. Wt: 379.43
InChI Key: PBASDMOBAMGRHP-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. The P2X7 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular ATP. The P2X7 receptor is predominantly expressed in immune cells and is involved in the regulation of inflammatory responses. A-438079 has been shown to have potential therapeutic applications in various inflammatory diseases.

Mechanism of Action

2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide selectively blocks the P2X7 receptor, which is involved in the regulation of inflammatory responses. The P2X7 receptor is activated by extracellular ATP, which leads to the opening of a cation channel and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.

Advantages and Limitations for Lab Experiments

2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide is a selective antagonist for the P2X7 receptor, which makes it a valuable tool for studying the role of the P2X7 receptor in inflammatory responses. However, its selectivity for the P2X7 receptor may limit its use in studying other P2X receptors. 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has also been shown to have low oral bioavailability, which may limit its use in vivo.

Future Directions

1. Development of more potent and selective P2X7 receptor antagonists.
2. Investigation of the role of the P2X7 receptor in other diseases such as cancer and cardiovascular disease.
3. Development of novel drug delivery systems to improve the bioavailability of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide.
4. Investigation of the potential use of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide in combination with other anti-inflammatory agents.
5. Investigation of the long-term effects of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide on inflammation and immune function.

Synthesis Methods

The synthesis of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide involves the condensation of 4-aminophenethyl isonicotinate with 2-(2-methoxyethoxy)ethyl chloroformate followed by sulfamoylation with sulfamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-24-10-11-25-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(5-3-13)26(18,22)23/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBASDMOBAMGRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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